molecular formula C20H19BrN4O3S2 B393382 4-BROMO-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE

4-BROMO-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B393382
M. Wt: 507.4g/mol
InChI Key: SFGPTWWAKLTHNA-UHFFFAOYSA-N
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Description

4-BROMO-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a phenyl group, a thiadiazole ring, and a piperidinosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Sulfonylation: The piperidinosulfonyl group can be introduced by reacting the intermediate compound with piperidine and a sulfonyl chloride derivative.

    Amidation: The final step involves the formation of the benzamide linkage through a condensation reaction between the amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the phenyl group.

    Reduction: Reduction reactions could target the bromine atom or the sulfonyl group.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential as a pharmacophore. The presence of the thiadiazole ring and the piperidinosulfonyl group suggests possible interactions with biological targets.

Medicine

Medicinally, the compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-BROMO-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole ring and the piperidinosulfonyl group could play key roles in binding to molecular targets and influencing signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N~1~-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide: Lacks the piperidinosulfonyl group, which may affect its biological activity.

    N~1~-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(piperidinosulfonyl)benzamide: Lacks the bromine atom, potentially altering its reactivity in substitution reactions.

Uniqueness

The presence of both the bromine atom and the piperidinosulfonyl group in 4-BROMO-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE makes it unique

Properties

Molecular Formula

C20H19BrN4O3S2

Molecular Weight

507.4g/mol

IUPAC Name

4-bromo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C20H19BrN4O3S2/c21-16-10-9-15(13-17(16)30(27,28)25-11-5-2-6-12-25)18(26)22-20-24-23-19(29-20)14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,22,24,26)

InChI Key

SFGPTWWAKLTHNA-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4)Br

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4)Br

Origin of Product

United States

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